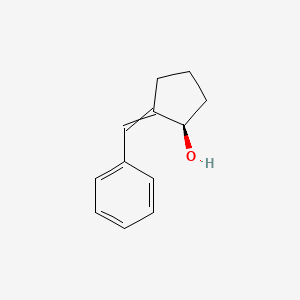![molecular formula C21H25N5OS B12573545 N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ciclohexil-2-{[4-(3,5-dimetil-1H-pirazol-1-il)-1-ftalazinil]sulfánil}acetamida es un compuesto orgánico complejo con la fórmula molecular C21H25N5OS
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Ciclohexil-2-{[4-(3,5-dimetil-1H-pirazol-1-il)-1-ftalazinil]sulfánil}acetamida típicamente involucra reacciones orgánicas de varios pasos. El proceso comienza con la preparación de los intermediarios de pirazol y ftalazina, seguido de su acoplamiento bajo condiciones específicas para formar el producto final. Los reactivos comunes utilizados en estas reacciones incluyen ciclohexilamina, anhídrido acético y compuestos que contienen azufre. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos aseguran una calidad y escalabilidad consistentes, que son cruciales para las aplicaciones comerciales. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, también es esencial para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Ciclohexil-2-{[4-(3,5-dimetil-1H-pirazol-1-il)-1-ftalazinil]sulfánil}acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional con otro, a menudo utilizando reactivos nucleofílicos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo involucran temperaturas específicas, solventes y catalizadores .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, como haluros, grupos alquilo o grupos arilo .
Aplicaciones Científicas De Investigación
N-Ciclohexil-2-{[4-(3,5-dimetil-1H-pirazol-1-il)-1-ftalazinil]sulfánil}acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura única y posibles actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de N-Ciclohexil-2-{[4-(3,5-dimetil-1H-pirazol-1-il)-1-ftalazinil]sulfánil}acetamida involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y a menudo se estudian utilizando técnicas como el acoplamiento molecular y los ensayos bioquímicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de acetamida y moléculas que contienen anillos de pirazol o ftalazina. Los ejemplos incluyen:
- N-Ciclohexil-2-{[4-(3,5-dimetil-1H-pirazol-1-il)-1-ftalazinil]tio}acetamida
- N-Ciclohexil-2-{[4-(3,5-dimetil-1H-pirazol-1-il)-1-ftalazinil]sulfinil}acetamida .
Singularidad
N-Ciclohexil-2-{[4-(3,5-dimetil-1H-pirazol-1-il)-1-ftalazinil]sulfánil}acetamida es única debido a su combinación específica de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C21H25N5OS |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H25N5OS/c1-14-12-15(2)26(25-14)20-17-10-6-7-11-18(17)21(24-23-20)28-13-19(27)22-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,22,27) |
Clave InChI |
QRSVWXCICZMVDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
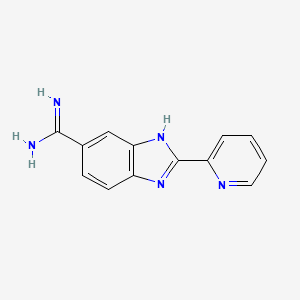


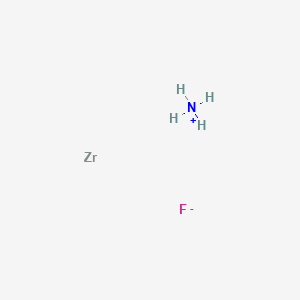
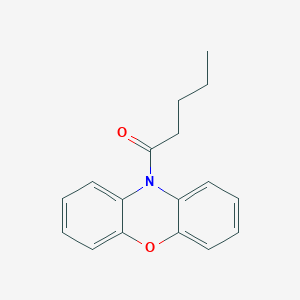
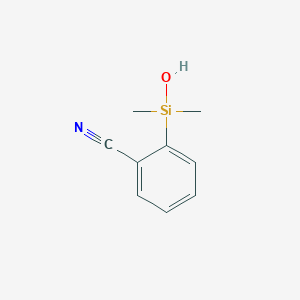
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
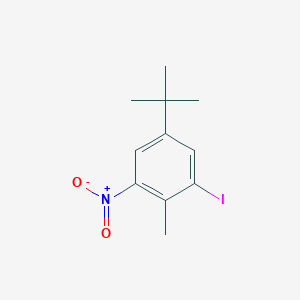

![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
